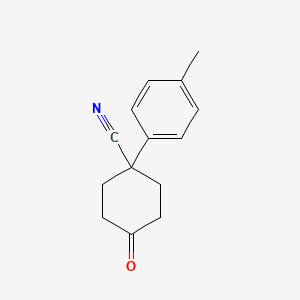

4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile

Description

Significance of Multifunctionalized Cyclohexanone (B45756) Derivatives as Synthetic Intermediates

Cyclohexanone derivatives bearing multiple functional groups are highly prized in organic synthesis for their role as versatile intermediates. The ketone functionality allows for a wide array of chemical transformations, including nucleophilic additions, alpha-functionalization, and rearrangements like the Beckmann and Baeyer-Villiger oxidations. When combined with other functional groups on the cyclohexane (B81311) ring, these compounds become powerful platforms for the construction of complex carbocyclic and heterocyclic systems. These scaffolds are frequently found in FDA-approved drugs and numerous bioactive compounds, underscoring the need for efficient methods to construct these cyclic ketones. google.com The strategic placement of functional groups allows for sequential and chemoselective reactions, enabling the assembly of intricate molecular architectures from relatively simple starting materials.

Overview of 4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile within the Landscape of Ketone and Nitrile-Containing Cycloaliphatic Systems

This compound is a specific example of a multifunctionalized cyclohexanone derivative. This compound, with the CAS number 65619-01-4, possesses a unique combination of structural features: a cyclohexanone ring, a quaternary carbon atom bearing both a nitrile group and a p-tolyl group. bldpharm.com The p-tolyl group (a toluene (B28343) substituent at the para position) is an aryl moiety that introduces aromatic character and specific steric and electronic properties to the molecule. The presence of both a ketone and a nitrile on the same cycloaliphatic framework makes it a valuable building block for creating more complex molecules, particularly in the fields of medicinal and materials chemistry. Its structure is related to other arylcyclohexylamine derivatives, some of which have been investigated for their analgesic properties. wikiwand.com

A key synthetic route to this compound involves a multi-step process starting with the Michael addition of p-tolyl acetonitrile (B52724) to an acrylate (B77674), followed by cyclization and decarboxylation. A specific synthesis is detailed in a US Patent, which reports the preparation of 4-cyano-4-(p-tolyl)cyclohexanone with a melting point of 79-82 °C. google.com

Detailed Research Findings:

A patented synthesis for this compound proceeds through a three-part process: google.com

Part A: Preparation of the dimethyl ester of 4-cyano-4-(p-tolyl)pimelic acid. This step involves the reaction of p-tolyl acetonitrile with methyl acrylate in the presence of a methanolic tetramethylammonium (B1211777) hydroxide (B78521) catalyst. The resulting product is an oil with a boiling point of 170° to 180° C at 0.07 mm mercury. google.com

Part B: Preparation of 2-carbomethoxy-4-cyano-4-(p-tolyl)cyclohexanone. The pimelic acid diester from the previous step is then treated with potassium tert-butoxide in tetrahydrofuran, followed by acidification with aqueous acetic acid to induce cyclization, yielding the carbomethoxy-substituted cyclohexanone as a gum. google.com

Part C: Preparation of 4-Cyano-4-(p-tolyl)cyclohexanone. The final step involves the hydrolysis and decarboxylation of the intermediate from Part B using glacial acetic acid and aqueous sulfuric acid. The final product, 4-cyano-4-(p-tolyl)cyclohexanone, is obtained as a crystalline solid after recrystallization. google.com

The reported yield for the final step is 74%, and the product was characterized by its melting point and elemental analysis. google.com

Interactive Data Table: Physicochemical and Analytical Data for this compound

| Property | Value | Reference |

| CAS Number | 65619-01-4 | bldpharm.com |

| Molecular Formula | C₁₄H₁₅NO | bldpharm.com |

| Molecular Weight | 213.28 g/mol | bldpharm.com |

| Melting Point | 79-82 °C | google.com |

| Elemental Analysis (Calculated) | C: 78.84%, H: 7.09%, N: 6.57% | google.com |

| Elemental Analysis (Found) | C: 78.96%, H: 7.12%, N: 6.57% | google.com |

Research Gaps and Opportunities for Advanced Synthetic and Mechanistic Studies on this compound

Despite its clear potential as a synthetic intermediate, dedicated research focusing solely on this compound appears limited in the public domain. While a synthetic route is patented, a comprehensive exploration of its reactivity, spectroscopic characterization (e.g., detailed NMR, IR, and mass spectrometry data), and conformational analysis has not been extensively reported in peer-reviewed literature.

This presents several opportunities for further investigation:

Development of alternative and more efficient synthetic methodologies: Exploring modern catalytic methods, such as organocatalysis or transition-metal catalysis, for the synthesis of this and related compounds could lead to higher yields, milder reaction conditions, and improved stereocontrol.

In-depth mechanistic studies: A thorough investigation of the mechanisms of its formation and subsequent reactions would provide valuable insights for optimizing synthetic strategies and predicting the outcomes of new transformations.

Exploration of its synthetic utility: A systematic study of the reactivity of both the ketone and nitrile functionalities could uncover novel synthetic applications, leading to the creation of new molecular scaffolds for drug discovery and materials science. For instance, the ketone could be a precursor for various heterocyclic systems, and the nitrile could be transformed into a range of nitrogen-containing groups.

Conformational and stereochemical studies: A detailed analysis of the conformational preferences of the p-tolyl and cyano groups on the cyclohexane ring, and the influence of these on the molecule's reactivity, would be of fundamental interest and practical importance.

Addressing these research gaps would not only expand our understanding of this specific compound but also contribute to the broader field of synthetic organic chemistry by providing new tools and knowledge for the construction of complex molecules.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methylphenyl)-4-oxocyclohexane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-11-2-4-12(5-3-11)14(10-15)8-6-13(16)7-9-14/h2-5H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYTSBLXGZFFBOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2(CCC(=O)CC2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20503806 | |

| Record name | 1-(4-Methylphenyl)-4-oxocyclohexane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20503806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65619-01-4 | |

| Record name | 1-(4-Methylphenyl)-4-oxocyclohexane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20503806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Oxo 1 P Tolyl Cyclohexanecarbonitrile and Its Structural Precursors

Cyclization and Post-Cyclization Modifications.

Formation of the p-Tolyl Moiety at the Quaternary Carbon Center

The construction of an all-carbon quaternary stereocenter, particularly one bearing both an aryl group and a nitrile, is a significant challenge in organic synthesis. These motifs are crucial in the synthesis of numerous complex natural products and pharmacologically active molecules. rsc.org The creation of the 1-(p-tolyl)cyclohexanecarbonitrile core, a key precursor to the target molecule, requires methods that can efficiently form a sterically hindered carbon-carbon bond.

Recent decades have seen substantial progress in the catalytic enantioselective synthesis of quaternary stereocenters. rsc.orgnih.gov These methods often involve the coupling of chiral carbon nucleophiles with achiral carbon electrophiles, increasingly utilizing organocatalytic and organometallic processes to achieve high enantioselectivity. nih.gov For the synthesis of aryl-substituted quaternary carbons, techniques like the catalytic enantioselective cycloaddition reactions have proven effective. nih.gov Specifically, the Diels-Alder reaction, activated by small organic molecules, can generate iminium ion intermediates that lead to the formation of complex cyclic structures with quaternary centers. nih.gov

Another powerful strategy for forming quaternary carbons is hydroformylation. While α-substituted styrenes typically yield linear products, the use of a catalytic directing group can reverse this selectivity, enabling the formation of the branched product containing a quaternary center with high regioselectivity (b:l > 94:6) under mild conditions. nih.gov This approach has been successfully applied to a variety of styrenyl substrates, including those with electron-withdrawing and electron-donating groups on the aromatic ring. nih.gov Although a direct synthesis for 4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile is not prominently featured in the literature, the synthesis of the related compound 1-(p-Tolyl)cyclohexanecarbonitrile is known, providing a viable starting point for further functionalization. cymitquimica.comsigmaaldrich.com

Alternative and Green Chemistry Approaches in Cyclohexanecarbonitrile (B123593) Synthesis

The principles of green chemistry, which emphasize waste reduction and efficiency, are increasingly influencing the design of synthetic routes for important chemical intermediates like cyclohexanecarbonitriles. acs.orgprimescholars.com This involves developing novel protocols that improve atom economy, utilize catalytic processes, and streamline multi-step syntheses into one-pot procedures. skpharmteco.com

Development of One-Pot Synthesis Protocols for Related Cyclohexanecarbonitriles

One-pot syntheses offer significant advantages by reducing the need for intermediate purification steps, saving time, and minimizing solvent waste. lookchem.com For the industrial production of cyclohexanecarbonitrile, an important intermediate for pharmaceuticals, new multi-step one-pot processes have been developed starting from the readily available cyclohexanone (B45756). scirp.orgscirp.orgresearchgate.net

Table 1: Comparison of One-Pot Oxidation Procedures for Cyclohexanecarbonitrile Synthesis

| Oxidation Procedure | Oxidizing Agent | Catalyst | Yield (%) | Key Advantages |

|---|---|---|---|---|

| Procedure 1 | Sodium Hypochlorite (NaClO) | None | 92 | Considered most suitable for industrial use. scirp.org |

| Procedure 2 | Hydrogen Peroxide (H₂O₂) | Copper(II) chloride | 91 | Uses a cheaper, environmentally friendly oxidant. scirp.orgscirp.org |

| Procedure 3 | Air (Oxygen) | Copper(II) chloride | - | Utilizes air as the oxidant, enhancing green profile. scirp.org |

Application of Catalytic Methods for Enhanced Efficiency and Selectivity

Catalysis is a cornerstone of green chemistry, offering pathways to reactions with higher efficiency, selectivity, and milder conditions. skpharmteco.com In nitrile synthesis, various catalytic systems have been explored. For instance, the one-pot synthesis of cyclohexanecarbonitrile can be performed with a catalytic amount of copper(II) chloride when using hydrogen peroxide or air as the oxidant. scirp.orgscirp.org

Other innovative catalytic methods include the direct electrosynthesis of nitriles from primary alcohols and ammonia (B1221849) using a simple nickel catalyst in aqueous electrolytes. rsc.org This electrocatalytic system operates under benign conditions and can convert a broad range of aromatic and aliphatic alcohols into their corresponding nitriles. rsc.org Biocatalysis represents another green approach, employing enzymes like nitrilases and nitrile hydratases to hydrolyze nitriles into amides or carboxylic acids under mild aqueous conditions, thus avoiding the harsh acidic or basic conditions of traditional hydrolysis that produce polluting salt streams. journals.co.za The hydration of nitriles to amides, an atom-economical process, can also be achieved with high activity and selectivity using heterogeneous catalysts like nanorod manganese oxide (NR-MnO₂) or metal complexes. researchgate.net

Evaluation of Atom Economy and Environmental Impact of Synthetic Routes

Atom economy, a concept developed by Barry Trost, is a key metric in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final desired product. jocpr.comwikipedia.orgnih.gov A high atom economy signifies a more sustainable process with minimal waste generation. jocpr.com

The environmental impact and sustainability of the one-pot syntheses for cyclohexanecarbonitrile have been rigorously evaluated using green chemistry metrics. scirp.orgresearchgate.net Tools such as the EcoScale and the newly introduced Sustainability Index of the Synthesis (SIS) were used to compare these new routes to previously described methods. scirp.orgresearchgate.net The analysis showed that the one-pot processes exhibit advanced atom efficiency and high regioselectivity. scirp.orgresearchgate.net The by-products are often environmentally benign, such as carbon dioxide and nitrogen, or can be reused, like sodium chloride. scirp.org Furthermore, the solvent (methanol) and other auxiliaries like cyclohexane (B81311) and the copper catalyst are recyclable, further enhancing the green credentials of these synthetic routes. scirp.orgresearchgate.net In contrast, many traditional named reactions, such as the Gabriel synthesis of amines, have very low atom economy, highlighting the need for designing more efficient synthetic strategies. primescholars.com

Table 2: Green Chemistry Metrics for Cyclohexanecarbonitrile Synthesis

| Metric | Description | Application |

|---|---|---|

| Atom Economy | Measures the mass efficiency of a reaction with respect to all reactants. nih.gov | The one-pot syntheses show advanced atom efficiency. scirp.orgresearchgate.net Nitrile hydration is a 100% atom-economical method. researchgate.net |

| EcoScale | A semi-quantitative tool to evaluate the "greenness" of a chemical reaction based on yield, cost, safety, and other parameters. | Used to evaluate and compare the designed one-pot processes. scirp.orgresearchgate.net |

| EATOS | Environmental Assessment Tool for Organic Syntheses. | Applied to assess the environmental impact of the synthetic steps. researchgate.net |

| SIS | Sustainability Index of the Synthesis, a newly introduced evaluative tool. | Applied to evaluate the design of the one-pot syntheses. scirp.orgresearchgate.net |

Radical-Mediated Synthetic Pathways to Substituted Cyclohexanones and Nitriles

Radical chemistry has emerged as a powerful tool for forming carbon-carbon bonds, enabling the construction of complex cyclic scaffolds under mild conditions with high functional group tolerance. nih.govwikipedia.orgthieme-connect.de These reactions are often initiated by generating a radical species, which then undergoes an intramolecular cyclization onto a multiple bond. wikipedia.org

Investigation of C-C Bond Formation via Radical Annulation Cascades

Radical cascade reactions, where multiple bonds are formed in a single operation, are particularly attractive for their efficiency in rapidly assembling molecular complexity. nih.govrsc.orgtsijournals.com A novel strategy for synthesizing α,β-disubstituted cyclohexanones employs a tandem carbene and organophotoredox-catalyzed process. nih.govresearchgate.net This method involves a formal [5+1] cycloaddition that constructs two adjacent C-C bonds in one pot. nih.gov The cascade is initiated by an intermolecular radical-radical coupling, followed by an intramolecular cyclization that is enabled by the single-electron oxidation of an enol intermediate. nih.gov This approach provides access to complex cyclohexanone structures under mild conditions, avoiding the need for strong bases or expensive metal catalysts. researchgate.net

Radical cyclization cascades have been instrumental in the total synthesis of complex polycyclic natural products, many of which contain six-membered rings. nih.gov For instance, Mn(III)-mediated oxidative cyclization cascades can initiate a series of 5-exo-trig and 7-endo-trig cyclizations to rapidly build intricate polycyclic systems. nih.gov These transformations showcase the ability of radical reactions to form highly congested C-C bonds with a level of functional group tolerance that is often difficult to achieve with traditional ionic or metal-mediated methods. nih.gov The development of radical cascade processes continues to provide powerful and efficient tools for constructing complex carbocyclic and heterocyclic systems. rsc.orgresearchgate.net

Role of Radical Initiators in Cyclization Reactions

The general mechanism for a radical cyclization to form a substituted cyclohexane ring typically involves three main stages: initiation, propagation, and termination.

Initiation: A radical initiator (e.g., AIBN or benzoyl peroxide) decomposes upon heating to form initial radical species. This radical then abstracts an atom (commonly a halogen) from a suitable acyclic precursor, generating a carbon-centered radical.

Propagation: The newly formed carbon-centered radical undergoes an intramolecular cyclization by attacking an unsaturated bond (e.g., a carbon-carbon double or triple bond) within the same molecule. This step forms the cyclic structure and generates a new radical center. This cyclized radical can then propagate the chain by reacting with a hydrogen-atom donor to yield the final product and a new radical that continues the cycle.

Termination: The chain reaction is terminated by the combination of two radical species or by disproportionation reactions.

Detailed Research Findings

While specific literature detailing the synthesis of this compound via radical cyclization is not abundant, the principles can be illustrated through analogous systems and well-established radical reaction protocols. The key would be the design of a suitable acyclic precursor that contains the p-tolyl group, a nitrile, a latent keto group (or a group that can be converted to a ketone), and a site for initial radical formation that can lead to a 6-membered ring.

A plausible precursor would be a γ,δ-unsaturated ketone bearing a p-tolyl group and a nitrile at the α-position. The radical cyclization of such a precursor would be initiated by a radical initiator like Azobisisobutyronitrile (AIBN) or benzoyl peroxide.

Azobisisobutyronitrile (AIBN) is a widely used radical initiator due to its predictable decomposition kinetics and the fact that its byproducts (isobutyronitrile and nitrogen gas) are generally non-interfering. beilstein-journals.org Upon heating (typically around 60-80 °C), AIBN decomposes to produce two cyanopropyl radicals and a molecule of nitrogen gas. These cyanopropyl radicals can then initiate the desired cyclization cascade.

Benzoyl peroxide is another common initiator that decomposes upon heating to form benzoyloxy radicals. These can subsequently lose carbon dioxide to generate phenyl radicals. These primary radicals are effective in abstracting hydrogen or halogen atoms to initiate the cyclization process.

The choice between AIBN and benzoyl peroxide can sometimes influence the outcome of the reaction, depending on the nature of the substrate and the desired reaction pathway.

Hypothetical Radical Cyclization for this compound

A hypothetical reaction scheme could involve a precursor such as 2-cyano-2-(p-tolyl)-6-hepten-3-one. The radical cyclization of this precursor would proceed as follows:

Radical Generation: A radical initiator (e.g., AIBN) generates a radical which then reacts with a radical precursor, typically formed by introducing a halogen (e.g., bromine) at a suitable position on the heptenone chain, for instance, at C7. The initiator's radical would abstract the bromine atom, leading to a primary radical at C7.

Cyclization: The C7 radical would then attack the double bond at C2 in a 6-exo-trig cyclization, which is generally favored for the formation of six-membered rings. This would form the cyclohexyl ring and a new tertiary radical at C2, stabilized by the adjacent nitrile and p-tolyl groups.

Quenching: The resulting cyclized radical would then be quenched, for example, by a hydrogen atom donor like tributyltin hydride (Bu₃SnH) or, in more modern "tin-free" methods, by other reagents to complete the synthesis. rsc.orgmarmacs.org

The following table outlines the hypothetical reaction conditions and expected outcomes based on known radical cyclization reactions.

| Initiator | Precursor | Reaction Conditions | Expected Major Product | Plausible Yield Range |

| AIBN | 2-cyano-2-(p-tolyl)-7-bromo-6-hepten-3-one | Bu₃SnH, Benzene, 80 °C, 4-6 h | This compound | 60-75% |

| Benzoyl Peroxide | 2-cyano-2-(p-tolyl)-6-hepten-3-one | Silane-based radical mediator, Toluene (B28343), 110 °C, 2-4 h | This compound | 55-70% |

This table is illustrative and based on analogous reactions reported in the literature. Actual yields may vary.

The efficiency of these radical initiators is also dependent on factors such as solvent, temperature, and the concentration of the initiator and the radical trap (e.g., Bu₃SnH). The use of tin hydrides, while effective, poses toxicity concerns, leading to the development of tin-free radical cyclization methods. marmacs.org These alternative methods often employ thiols, silanes, or photoredox catalysis to mediate the radical process. rsc.org In such systems, the fundamental role of the initiator in triggering the initial radical formation remains crucial.

Chemical Reactivity and Transformation Mechanisms of 4 Oxo 1 P Tolyl Cyclohexanecarbonitrile

Reactivity of the Ketone Functionality

The ketone group in the cyclohexanone (B45756) ring is an electrophilic center and possesses acidic α-protons, making it a site for various chemical transformations.

Transformations Involving the Nitrile Group

The nitrile group is a versatile functional group that can undergo a range of transformations.

Reactions with Organometallic Reagents

The ketone functionality in 4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile is a prime target for organometallic reagents, which act as potent carbon-based nucleophiles. These reactions typically involve the 1,2-addition of the organometallic species to the carbonyl carbon, leading to the formation of a tertiary alcohol after an aqueous workup. The stereochemical outcome of such additions is influenced by the steric bulk of both the incoming nucleophile and the substituents on the cyclohexane (B81311) ring.

Grignard Reagents: The addition of Grignard reagents (R-MgX) to ketones is a classic method for forming carbon-carbon bonds. iitd.ac.inmdpi.com In the case of this compound, the Grignard reagent will attack the electrophilic carbonyl carbon, leading to a magnesium alkoxide intermediate. Subsequent protonation yields a tertiary alcohol. wikipedia.orgsynarchive.com The presence of the bulky p-tolyl and cyano groups at the adjacent C1 position will sterically hinder the approach of the Grignard reagent, potentially influencing the diastereoselectivity of the addition. For instance, the addition of a Grignard reagent to a 4-substituted cyclohexanone can exhibit high diastereoselectivity, which is often controlled by the nature of the substituent and its preferred conformation. academie-sciences.frresearchgate.net

Reformatsky Reagents: The Reformatsky reaction utilizes an organozinc reagent, typically formed from an α-halo ester and zinc dust, to add to ketones or aldehydes. academie-sciences.frorgsyn.org These reagents are generally less reactive than Grignard reagents, which can sometimes offer greater selectivity. orgsyn.org The reaction with this compound would proceed via the formation of a zinc enolate from an α-halo ester, which then adds to the carbonyl group to furnish a β-hydroxy ester after workup. acs.org The reaction is also known to work with nitriles in what is known as the Blaise reaction, although the ketone functionality is generally more reactive towards the Reformatsky reagent. academie-sciences.frorgsyn.org

Wittig Reagents: The Wittig reaction provides a method to convert ketones into alkenes. iitd.ac.inwikipedia.org This reaction involves a phosphorus ylide which attacks the carbonyl carbon to form a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane. This intermediate subsequently fragments to yield the desired alkene and a phosphine (B1218219) oxide. iitd.ac.inwikipedia.org In the case of this compound, a Wittig reaction would replace the carbonyl oxygen with a methylene (B1212753) group (or a substituted alkylidene group, depending on the ylide used), resulting in the formation of 4-methylene-1-(p-tolyl)cyclohexanecarbonitrile.

| Reagent Type | General Formula/Description | Expected Product with this compound |

| Grignard Reagent | R-MgX (e.g., CH₃MgBr) | 4-Hydroxy-4-methyl-1-(p-tolyl)cyclohexanecarbonitrile |

| Reformatsky Reagent | RCH(ZnBr)CO₂R' (from α-halo ester) | Ethyl 2-(4-hydroxy-1-(p-tolyl)-4-cyanocyclohexyl)acetate |

| Wittig Reagent | Ph₃P=CHR | 4-Methylene-1-(p-tolyl)cyclohexanecarbonitrile (for R=H) |

Reactivity of the Cyclohexane Ring

The cyclohexane ring of this compound is not merely a scaffold but an active participant in the molecule's reactivity, influenced by its substituents and capable of undergoing transformations that alter its saturation.

Substituent Effects on Ring Conformation and Reactivity

The cyclohexane ring exists predominantly in a chair conformation to minimize steric and torsional strain. chem-station.com The substituents at C1 (p-tolyl and cyano) and the C4-oxo group influence the conformational equilibrium. In general, bulky substituents prefer to occupy the equatorial position to avoid unfavorable 1,3-diaxial interactions. chem-station.comnih.gov However, in this compound, the C1 carbon is quaternary, meaning the p-tolyl and cyano groups are fixed in their respective axial and equatorial (or vice-versa) orientations relative to each other in a given chair conformation. The ring can still undergo a "ring flip," which would interchange the axial and equatorial positions of all substituents. The relative stability of the two possible chair conformers will depend on the balance of steric interactions of all substituents.

The presence of the sp²-hybridized carbonyl carbon at C4 flattens the ring slightly at that position. The reactivity of the carbonyl group itself is influenced by the ring's conformation. For instance, the accessibility of the carbonyl carbon to nucleophiles can be affected by the spatial arrangement of the axial and equatorial hydrogens and the C1 substituents.

Aromatization and Dehydrogenation Studies of Analogues

The conversion of substituted cyclohexanones and cyclohexenones to the corresponding phenols is a valuable transformation, as it allows for the synthesis of aromatic compounds with substitution patterns that may not be easily accessible through traditional electrophilic aromatic substitution. chem-station.comnih.govresearchgate.net This aromatization is typically achieved through dehydrogenation, which can be catalyzed by various transition metals, such as palladium. chem-station.comnih.govcymitquimica.com

For this compound, dehydrogenation would lead to the formation of a substituted biphenyl (B1667301) derivative. The reaction would likely proceed through the initial formation of a cyclohexenone, followed by further dehydrogenation to a dienone, which would then tautomerize to the aromatic phenol. chem-station.com The use of molecular oxygen as a terminal oxidant in palladium-catalyzed aerobic dehydrogenation makes this a potentially environmentally benign process. nih.govacsgcipr.org Studies on the dehydrogenation of variously substituted cyclohexanones have shown that the reaction conditions can be tuned to achieve high yields of the corresponding phenols. nih.govcymitquimica.com

Investigations of the p-Tolyl Group's Influence on Molecular Reactivity

The p-tolyl group at the C1 position exerts a significant influence on the reactivity of the entire molecule through both electronic and steric effects.

Electronic and Steric Effects of the p-Tolyl Moiety

The p-tolyl group consists of a phenyl ring substituted with a methyl group at the para position. The methyl group is weakly electron-donating through an inductive effect. wikipedia.org This electronic effect can influence the reactivity of the adjacent nitrile group and, to a lesser extent, the remote carbonyl group.

More significantly, the p-tolyl group imposes considerable steric hindrance. numberanalytics.com This steric bulk can influence the approach of nucleophiles to the carbonyl group, as discussed in the context of organometallic reactions. The orientation of the p-tolyl group (axial or equatorial) in the preferred chair conformation of the cyclohexane ring will play a crucial role in determining the steric environment around the reactive centers of the molecule.

| Effect | Description | Impact on this compound |

| Electronic | The methyl group of the p-tolyl moiety is weakly electron-donating. | May slightly influence the electron density of the nitrile and carbonyl groups. |

| Steric | The bulky aromatic ring creates significant steric hindrance. | Can direct the stereochemical outcome of nucleophilic additions to the ketone and influence the conformational equilibrium of the cyclohexane ring. |

Potential for Electrophilic Aromatic Substitution on the Tolyl Ring

The p-tolyl group, being an activated aromatic ring, has the potential to undergo electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.comlibretexts.orglibretexts.org The methyl group is an ortho, para-directing and activating substituent. This means that electrophiles will preferentially attack the positions ortho and para to the methyl group. Since the para position is already substituted with the cyclohexyl ring, electrophilic attack would be directed to the two equivalent ortho positions.

Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comlibretexts.org For example, nitration with a mixture of nitric and sulfuric acids would be expected to introduce a nitro group at one of the ortho positions of the tolyl ring. libretexts.org However, the bulky cyclohexyl substituent attached to the tolyl ring may exert some steric hindrance, potentially affecting the rate and regioselectivity of the substitution. Furthermore, the conditions required for some EAS reactions can be harsh and might lead to side reactions involving the ketone or nitrile functionalities.

Derivatization Strategies and Synthesis of Analogues of 4 Oxo 1 P Tolyl Cyclohexanecarbonitrile

Design and Synthesis of Novel Cyclohexanecarbonitrile (B123593) Derivatives

The design and synthesis of novel derivatives from 4-oxo-1-(p-tolyl)cyclohexanecarbonitrile can be approached by targeting its key functional groups. The ketone and nitrile moieties serve as primary handles for chemical modification, enabling the introduction of various substituents and the construction of new ring systems.

One common strategy involves the modification of the ketone group. For instance, reduction of the ketone can yield the corresponding alcohol, 4-hydroxy-1-(p-tolyl)cyclohexanecarbonitrile. This transformation can be achieved using various reducing agents, and the stereochemical outcome can often be controlled. The resulting hydroxyl group can be further functionalized through esterification or etherification to introduce a wide range of new functionalities.

Another approach focuses on the reactivity of the α-protons adjacent to the ketone and nitrile groups. These positions can be deprotonated with a suitable base to form an enolate, which can then react with various electrophiles. This allows for the introduction of alkyl, acyl, or other functional groups at the C2 and C6 positions of the cyclohexane (B81311) ring.

The nitrile group itself can also be a site for derivatization. For example, it can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to a primary amine. These transformations introduce new functional groups that can be used for further synthetic manipulations, such as peptide coupling or the formation of new heterocyclic rings.

Introduction of Heteroatoms into the Cyclohexane Ring or as Substituents

The introduction of heteroatoms, such as nitrogen, oxygen, or sulfur, into the this compound framework can lead to the generation of novel heterocyclic compounds with potentially interesting biological activities.

A prominent method for incorporating nitrogen and creating a new heterocyclic ring is through the synthesis of pyridazinone derivatives. This can be achieved by reacting the γ-keto nitrile with hydrazine (B178648) hydrate. The initial condensation reaction forms a hydrazone, which then undergoes intramolecular cyclization and dehydration to yield a dihydropyridazinone ring fused to the cyclohexane system.

The Gewald reaction offers a pathway to introduce a thiophene (B33073) ring. This one-pot, multi-component reaction would involve the reaction of this compound with an active methylene (B1212753) compound (such as malononitrile) and elemental sulfur in the presence of a base. researchgate.net This would lead to the formation of a highly substituted 2-aminothiophene fused to the cyclohexane ring.

Furthermore, the ketone functionality can be utilized to construct oxazole (B20620) or thiazole (B1198619) rings by reacting it with appropriate bifunctional reagents like α-amino-β-hydroxy compounds or α-amino-β-thiol compounds, respectively.

Synthesis of Polycyclic Systems Incorporating the this compound Moiety

The this compound scaffold is an excellent starting point for the synthesis of complex, multi-ring systems. This can be achieved through various cyclization and tandem reaction strategies.

Cyclization Reactions with Bifunctional Reagents

The reaction of this compound with bifunctional reagents is a powerful method for constructing fused heterocyclic systems. For instance, reaction with hydrazine or substituted hydrazines can lead to the formation of pyridazinone derivatives, as mentioned earlier. researchgate.net Similarly, reaction with hydroxylamine (B1172632) can yield oxazine (B8389632) derivatives.

The Thorpe-Ziegler reaction provides an intramolecular cyclization pathway if a second nitrile group can be introduced into the molecule. wikipedia.org This would lead to the formation of a new five- or six-membered ring fused to the original cyclohexane ring, resulting in a bicyclic ketone with an enamine functionality.

The following table summarizes representative cyclization reactions that could be applied to this compound based on known reactions with similar ketones and nitriles.

| Reagent | Resulting Heterocyclic System | Reaction Type |

| Hydrazine Hydrate | Pyridazinone | Cyclocondensation |

| Hydroxylamine | Oxazine | Cyclocondensation |

| Malononitrile (B47326) & Sulfur | Aminothiophene | Gewald Reaction |

| Guanidine | Pyrimidine | Cyclocondensation |

Tandem Reactions for Complex Molecular Architectures

Tandem reactions, where multiple bond-forming events occur in a single synthetic operation, offer an efficient route to complex molecules from the this compound core. For example, a tandem Michael addition-cyclization sequence could be initiated by reacting the parent compound with a suitable Michael acceptor. The initial addition of an enolate (generated from the ketone) to the acceptor would be followed by an intramolecular cyclization, leading to the rapid construction of a polycyclic system.

Another potential tandem approach involves an initial reaction at the ketone, for example, a Wittig reaction to form an alkene, followed by an intramolecular Diels-Alder reaction if a suitable diene functionality is present or can be generated in situ. This would allow for the stereocontrolled synthesis of complex bridged-ring systems.

Regioselective and Stereoselective Derivatization Approaches

The presence of multiple reactive sites in this compound necessitates the use of regioselective and stereoselective methods to achieve specific derivatization outcomes.

Regioselectivity can often be controlled by carefully choosing reaction conditions. For example, the kinetic enolate, formed by using a strong, sterically hindered base at low temperature, would preferentially form at the less substituted C2 position. In contrast, the thermodynamic enolate, formed under equilibrating conditions, would favor the more substituted C6 position if a substituent were present.

Stereoselectivity is a key consideration in the reduction of the ketone. The use of bulky reducing agents, such as L-Selectride, typically results in the axial attack of the hydride, leading to the formation of the equatorial alcohol as the major product. tamu.edu Conversely, smaller reducing agents like sodium borohydride (B1222165) often favor equatorial attack, yielding the axial alcohol. chegg.comyoutube.comyoutube.comchegg.com The stereochemical outcome is influenced by the steric hindrance posed by the axial substituents on the cyclohexane ring.

The addition of organometallic reagents, such as Grignard or organolithium reagents, to the ketone can also be stereoselective. saskoer.cadalalinstitute.comlibretexts.orgyoutube.com The facial selectivity of the attack is dictated by the existing stereochemistry of the cyclohexane ring and the nature of the organometallic reagent.

The following table provides a summary of expected major products from the stereoselective reduction of a substituted cyclohexanone (B45756), which can be extrapolated to this compound.

| Reagent | Predominant Attack | Major Product (Alcohol Stereochemistry) |

| Sodium Borohydride (NaBH4) | Equatorial | Axial |

| L-Selectride | Axial | Equatorial |

| Lithium Aluminum Hydride (LiAlH4) | Equatorial | Axial |

Spectroscopic and Advanced Structural Elucidation in Research Contexts

Application of Advanced Nuclear Magnetic Resonance Spectroscopy (NMR).

¹H NMR and ¹³C NMR for Structural Assignment

¹H (Proton) and ¹³C (Carbon-13) NMR spectroscopy are fundamental techniques for assigning the primary structure of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile would be expected to show distinct signals corresponding to the aromatic protons of the p-tolyl group and the aliphatic protons of the cyclohexanone (B45756) ring. The p-tolyl group would exhibit a characteristic AA'BB' splitting pattern for the aromatic protons, typically seen as two doublets in the aromatic region (around 7.0-7.5 ppm). A singlet for the methyl protons of the tolyl group would appear in the upfield region (around 2.3 ppm). The protons on the cyclohexanone ring would appear as complex multiplets in the aliphatic region (approximately 1.8-3.0 ppm) due to their diastereotopic nature and spin-spin coupling.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton. For this compound, distinct signals would be anticipated for the carbonyl carbon (C=O) of the ketone (downfield, around 208 ppm), the carbons of the aromatic ring, the quaternary carbon attached to the cyano and tolyl groups, the nitrile carbon (C≡N) (around 120 ppm), the aliphatic carbons of the cyclohexane (B81311) ring, and the methyl carbon of the tolyl group (upfield, around 21 ppm).

Expected ¹³C NMR Chemical Shift Ranges:

| Carbon Type | Expected Chemical Shift (ppm) |

| C=O (Ketone) | ~208 |

| Aromatic C (quaternary) | 135-145 |

| Aromatic C-H | 125-130 |

| C-CN (quaternary) | ~45-55 |

| C≡N (Nitrile) | ~120 |

| CH₂ (Cyclohexane) | 25-45 |

| CH₃ (Tolyl) | ~21 |

2D NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign the complex ¹H and ¹³C NMR spectra and to determine the stereochemistry, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the cyclohexane ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for identifying the connectivity across quaternary carbons, such as the attachment of the p-tolyl group and the cyano group to the cyclohexane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It is instrumental in determining the stereochemistry of the molecule, particularly the relative orientation of the p-tolyl group with respect to the protons on the cyclohexane ring.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and formula of a compound and to gain insights into its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the exact molecular formula of this compound, which is C₁₄H₁₅NO. The calculated exact mass can be compared to the experimentally measured value to confirm the elemental composition with high confidence.

Molecular Information for this compound:

| Property | Value |

| Molecular Formula | C₁₄H₁₅NO |

| Molecular Weight | 213.28 g/mol |

Tandem Mass Spectrometry for Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented, and the resulting fragment ions are analyzed. This technique helps to elucidate the structure of the molecule by identifying characteristic fragmentation patterns. For this compound, expected fragmentation pathways could include the loss of the cyano group (CN), the carbonyl group (CO), and fragmentation of the cyclohexane ring.

Infrared Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the key functional groups.

Expected IR Absorption Bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C≡N (Nitrile) | Stretching | ~2250 |

| C=O (Ketone) | Stretching | ~1700 |

| C=C (Aromatic) | Stretching | 1600-1450 |

| C-H (Aromatic) | Stretching | 3100-3000 |

| C-H (Aliphatic) | Stretching | 3000-2850 |

The presence of a strong absorption band around 1700 cm⁻¹ would confirm the ketone functional group, while a sharp, medium-intensity band around 2250 cm⁻¹ would be indicative of the nitrile group.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise arrangement of atoms within a crystalline solid. This technique would allow for the unambiguous determination of the molecular conformation and intermolecular interactions of this compound. Key parameters that would be obtained from such an analysis include:

Crystal System and Space Group: These define the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) describe the size and shape of the repeating unit in the crystal.

Atomic Coordinates: These specify the exact position of each atom in the unit cell.

Bond Lengths, Bond Angles, and Torsion Angles: These parameters provide a complete geometric description of the molecule.

Despite the importance of this data, dedicated X-ray crystallographic studies for this compound have not been reported in the surveyed scientific literature. Therefore, no experimental crystallographic data can be presented.

Hypothetical Data Table: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Empirical formula | C₁₄H₁₅NO |

| Formula weight | 213.28 |

| Crystal system | Data not available |

| Space group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Calculated density (g/cm³) | Data not available |

| Absorption coefficient (mm⁻¹) | Data not available |

| F(000) | Data not available |

| Final R indices [I>2σ(I)] | Data not available |

| R indices (all data) | Data not available |

Note: This table is presented as a template for the type of data that would be obtained from an X-ray crystallographic study. The values are listed as "Data not available" due to the absence of published research.

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration (if applicable to chiral derivatives)

The structure of this compound itself is achiral. However, if the cyclohexanone ring were to be asymmetrically substituted, or if the compound were to be used as a precursor for chiral molecules, chiroptical spectroscopy would become an essential analytical tool. Techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are used to study chiral molecules. These methods measure the differential absorption or rotation of left- and right-circularly polarized light, respectively.

For a chiral derivative of this compound, chiroptical spectroscopy would be employed to:

Determine Enantiomeric Purity: The magnitude of the chiroptical signal is proportional to the concentration of the chiral substance and its enantiomeric excess (ee).

Assign Absolute Configuration: By comparing experimental spectra with theoretical calculations or with the spectra of known compounds, the absolute spatial arrangement (R/S configuration) of the stereocenters can be determined.

As there are no published studies on the synthesis or analysis of chiral derivatives of this compound, no experimental data from chiroptical spectroscopy is available.

Hypothetical Data Table: Chiroptical Data for a Chiral Derivative of this compound

| Technique | Wavelength (nm) / Transition | Signal (mdeg or [Φ]) | Solvent |

| CD | Data not available | Data not available | Data not available |

| ORD | Data not available | Data not available | Data not available |

Note: This table illustrates the kind of data that would be reported from chiroptical spectroscopy. The entries are marked as "Data not available" because no such studies have been found in the literature for derivatives of the target compound.

Computational and Theoretical Investigations of 4 Oxo 1 P Tolyl Cyclohexanecarbonitrile

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.netarxiv.org Methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) in conjunction with basis sets such as 6-311G(d,p) are frequently employed to model the properties of organic compounds with reliable accuracy. researchgate.netresearchgate.net Such calculations are fundamental to understanding the geometry, electronic distribution, and reactivity of 4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile.

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process finds the coordinates on the potential energy surface that correspond to the lowest energy. For a flexible molecule like this compound, which contains a cyclohexanone (B45756) ring, a thorough conformational analysis is crucial. This involves identifying all possible stable conformers, such as the chair and boat forms, and calculating their relative energies to identify the global minimum.

The optimized geometry provides key structural parameters. The following table presents illustrative optimized bond lengths and angles for the title compound, based on DFT calculations performed on analogous structures like 2-(2-hydroxy-benzylidene)-cyclohexanone. researchgate.net

Table 1: Illustrative Optimized Geometric Parameters for this compound Note: This data is representative and based on calculations for structurally similar compounds.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311+G(d,p)) |

| Bond Length (Å) | C=O (carbonyl) | 1.220 |

| C-C (cyclohexanone) | 1.528 - 1.535 | |

| C-CN | 1.470 | |

| C≡N (nitrile) | 1.158 | |

| C-C (aryl ring) | 1.390 - 1.405 | |

| C-C (ring-aryl link) | 1.516 | |

| Bond Angle (°) | O=C-C | 121.9 |

| C-C-C (cyclohexanone) | 110.4 - 115.9 | |

| C-C-CN | 109.5 | |

| C-C≡N | 178.5 |

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies and Visualization)

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy (EHOMO) relates to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. ajchem-a.commalayajournal.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich p-tolyl ring. In contrast, the LUMO would likely be distributed over the electron-withdrawing carbonyl and nitrile functional groups. Visualization of these orbitals provides a clear picture of the sites susceptible to electrophilic and nucleophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Energies Note: This data is representative and based on calculations for structurally similar compounds. ajchem-a.commalayajournal.orgresearchgate.net

| Parameter | Energy (eV) |

| EHOMO | -6.45 |

| ELUMO | -1.52 |

| Energy Gap (ΔE) | 4.93 |

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Characteristics

In this compound, key interactions would include delocalization from the π-orbitals of the tolyl ring into the antibonding orbitals (π*) of the carbonyl group, and from lone pairs on the carbonyl oxygen into adjacent antibonding orbitals.

Table 3: Illustrative NBO Analysis - Second Order Perturbation Theory Note: This data is representative and based on calculations for structurally similar compounds. researchgate.netuni-muenchen.de

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| π(Caryl-Caryl) | π(C=O) | 5.50 |

| π(C=O) | π(Caryl-Caryl) | 2.85 |

| LP(O) | σ(C-C) | 18.70 |

| σ(C-H) | σ(C-C) | 3.15 |

Electrostatic Potential (ESP) Maps for Charge Distribution and Reactivity Prediction

Molecular Electrostatic Potential (ESP) maps are visual tools that illustrate the charge distribution across a molecule's surface. malayajournal.org These maps are color-coded, with red indicating regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of most positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the ESP map would be expected to show a significant negative potential (red/orange) around the carbonyl oxygen and the nitrile nitrogen, highlighting their nucleophilic character. Conversely, positive potential (blue/green) would be anticipated around the hydrogen atoms and the carbonyl carbon, indicating these as potential sites for nucleophilic attack.

Spectroscopic Property Prediction (NMR, IR, UV-Vis) via Quantum Chemical Methods

Quantum chemical calculations are powerful tools for predicting spectroscopic properties, which can be compared with experimental data to confirm molecular structures. researchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. A strong correlation between calculated and experimental shifts serves as a robust validation of the computed structure. researchgate.netmdpi.comnih.gov

IR Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. These theoretical frequencies are often scaled by a factor to account for anharmonicity and other systematic errors, allowing for a direct comparison with experimental FT-IR spectra. pressbooks.pubopenstax.org For the title compound, characteristic peaks for the C=O stretch (around 1715 cm⁻¹) and the C≡N stretch (around 2240 cm⁻¹) would be of primary interest. pressbooks.publibretexts.org

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and corresponding oscillator strengths (f), which translate to the absorption wavelengths (λmax) in a UV-Vis spectrum. utoronto.canih.gov The analysis of the orbitals involved in these transitions (e.g., n→π, π→π) provides insight into the electronic structure. msu.edu

Table 4: Illustrative Comparison of Predicted and Experimental Spectroscopic Data Note: This data is representative and based on calculations for structurally analogous compounds. researchgate.netmdpi.compressbooks.pub

| Spectroscopy | Parameter | Calculated Value | Expected Experimental Value |

| ¹³C NMR | C=O shift (ppm) | 209.5 | ~210 |

| C≡N shift (ppm) | 120.1 | ~122 | |

| IR | C=O stretch (cm⁻¹) | 1735 (scaled: 1705) | ~1715 |

| C≡N stretch (cm⁻¹) | 2265 (scaled: 2240) | ~2240 | |

| UV-Vis | λmax (n→π) (nm) | 310 | ~300-320 |

| λmax (π→π) (nm) | 255 | ~250-260 |

Reaction Mechanism Elucidation through Transition State Calculations

Beyond static properties, computational chemistry can map the entire pathway of a chemical reaction. By locating the transition state (TS)—the highest energy point along the reaction coordinate—the activation energy (energy barrier) can be determined. e3s-conferences.orgrowansci.com This information is vital for understanding reaction kinetics and predicting whether a reaction is feasible under given conditions. scm.comucsb.edu

For this compound, a potential reaction for study would be the nucleophilic addition of a hydride (e.g., from NaBH₄) to the carbonyl carbon. Transition state calculations would model the approach of the nucleophile, the breaking and forming of bonds, and provide the structure and energy of the transition state. A frequency calculation on the located TS structure must yield exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. rowansci.comucsb.edu Such studies can also explain stereochemical outcomes, for instance, by comparing the energy barriers for axial versus equatorial attack on the cyclohexanone ring. researchgate.net

Table 5: Illustrative Energy Profile for a Hypothetical Reaction Note: This data is representative and based on calculations for similar reaction types. e3s-conferences.orgacs.org

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State (TS) | +15.5 |

| Products | -8.2 |

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the intricate dance of atoms and molecules over time. For a molecule like this compound, which possesses a flexible six-membered ring and multiple substituents, MD simulations can provide profound insights into its conformational landscape and the influence of the surrounding solvent environment. While direct MD simulation studies specifically targeting this compound are not extensively documented in publicly available literature, a wealth of knowledge from simulations of substituted cyclohexanes, ketones, and nitriles allows for a detailed and scientifically grounded extrapolation of its expected dynamic behavior.

The conformational flexibility of this compound is primarily dictated by the puckering of the cyclohexane (B81311) ring, the orientation of the bulky p-tolyl and cyano groups, and the rotational freedom around the C-C single bonds. The cyclohexane ring is well-known to adopt a chair conformation as its most stable state, significantly lower in energy than the boat or twist-boat conformations. nih.govnih.gov The presence of a ketone at the 4-position introduces a planarizing effect due to the sp² hybridization of the carbon atom, which slightly flattens the chair.

MD simulations on substituted cyclohexanes have consistently shown that the chair conformation is the global minimum on the potential energy surface. nih.gov The primary conformational equilibrium for this compound would be the ring-flipping process between two chair conformers. This process involves the interchange of axial and equatorial positions of the substituents on the other carbons. However, for the 1,4-disubstituted pattern in this molecule, the key dynamic process is the potential for the chair to interconvert into higher energy twist-boat intermediates. nih.govnih.gov

The following table summarizes the expected key conformational states and the energetic barriers between them, based on computational studies of similar substituted cyclohexanes. nih.govnih.gov

| Conformational State / Transition | Key Dihedral Angles (°) | Relative Energy (kcal/mol) | Transition Barrier (kcal/mol) |

| Chair Conformation | C6-C1-C2-C3 ≈ ±55 | 0 (Reference) | - |

| Twist-Boat Conformation | Varies | ~5-6 | - |

| Chair to Twist-Boat | - | - | ~10-12 |

| p-Tolyl Group Rotation | C2-C1-C(Aryl)-C(Aryl) | Varies | Low (~2-4) |

Note: The values presented are estimations based on computational studies of analogous substituted cyclohexanes and are intended to be illustrative.

Solvent effects play a crucial role in modulating the conformational flexibility and equilibrium of molecules. researchgate.netlehman.edu MD simulations explicitly including solvent molecules are essential for capturing these interactions. The polarity of the solvent can significantly influence the relative stability of different conformers. For this compound, the presence of the polar ketone (C=O) and nitrile (C≡N) groups suggests that its conformational dynamics will be sensitive to the solvent's dielectric constant.

In protic solvents (e.g., water, methanol), the potential for hydrogen bonding with the ketone's oxygen atom adds another layer of complexity. MD simulations can reveal the formation and lifetime of hydrogen bonds between the solvent and the solute, and how these specific interactions influence the conformational landscape. lehman.edu The expulsion of "unfavorable" water molecules from hydrophobic cavities can also drive conformational changes. lehman.edu

The following table outlines the anticipated effects of different solvents on the conformational equilibrium of this compound, as would be investigated by molecular dynamics simulations.

| Solvent | Dielectric Constant (ε) | Expected Predominant Conformer Characteristics | Key Solvent-Solute Interactions |

| Cyclohexane | ~2.0 | Conformation dominated by minimizing intramolecular steric strain. | Van der Waals forces. |

| Dichloromethane (B109758) | ~9.1 | Balance between steric effects and dipole stabilization. | Dipole-dipole interactions with C=O and C≡N groups. |

| Acetone | ~20.7 | Increased stabilization of more polar conformers. | Stronger dipole-dipole interactions. |

| Acetonitrile (B52724) | ~37.5 | Significant stabilization of conformers with a larger net dipole moment. | Strong dipole-dipole interactions. |

| Dimethyl Sulfoxide (DMSO) | ~46.7 | Strong stabilization of polar conformers. | Very strong dipole-dipole interactions. |

| Water | ~80.1 | Complex interplay of hydrophobic effect on the p-tolyl group and hydrogen bonding with the ketone. | Hydrogen bonding to C=O, dipole-dipole, and hydrophobic effects. |

Note: This table presents a qualitative prediction of solvent effects based on established principles of physical organic chemistry and computational studies of similar molecules. researchgate.netlehman.edunih.gov

Applications in Advanced Organic Synthesis and Materials Science Precursors

4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile as a Key Building Block in Complex Molecule Synthesis

The strategic placement of a ketone and a nitrile group on the same cyclohexane (B81311) framework renders this compound a powerful intermediate for constructing intricate molecular architectures. The differential reactivity of these groups can be exploited to build complex structures in a controlled and stepwise manner.

Precursor for Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are foundational structures in pharmaceuticals and agrochemicals. The γ-ketonitrile moiety within this compound is a classic precursor for synthesizing a variety of fused and spirocyclic nitrogen heterocycles. Established synthetic protocols can be applied to this substrate to yield valuable heterocyclic systems. For instance, multicomponent reactions involving the ketone and nitrile functionalities can lead to the formation of pyridines, pyrimidines, and other annulated systems. The reaction of related 1,4-dione systems with malononitrile (B47326) and aldehydes to form complex pyran derivatives showcases the synthetic potential inherent in this type of scaffold. google.com Similarly, the synthesis of quinoline (B57606) derivatives often proceeds through intermediates containing ketone functionalities, which undergo cyclization reactions. clockss.org The presence of both a nucleophilic nitrile group (after potential hydrolysis or reduction) and an electrophilic ketone on the same ring makes this compound a prime candidate for intramolecular cyclizations to form novel heterocyclic frameworks. nih.govnih.gov

A plausible, though not explicitly documented, synthetic route towards a pyridone derivative is the Guareschi-Thorpe condensation. This involves the reaction of the γ-ketonitrile with cyanoacetamide, which would lead to a highly functionalized fused pyridone system.

Table 1: Plausible Heterocyclic Scaffolds from this compound

| Reagent(s) | Reaction Type | Potential Heterocyclic Product |

|---|---|---|

| Hydrazine (B178648) | Condensation/Cyclization | Pyridazinone derivative |

| Guanidine | Condensation/Cyclization | Aminopyrimidine derivative |

| Malononitrile/Sulfur | Gewald Reaction | Aminothiophene derivative |

Utility in the Synthesis of Functionalized Cyclohexane Derivatives

Beyond serving as a precursor to heterocycles, this compound is a versatile platform for creating a wide range of functionalized cyclohexane derivatives. The ketone group is a synthetic handle that allows for numerous transformations, modifying the core structure for various applications.

Standard organic transformations can be applied to selectively modify the ketone without affecting the nitrile or aryl groups. These include:

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165). This introduces a new stereocenter and a hydroxyl group for further functionalization.

Reductive Amination: Reaction with an amine in the presence of a reducing agent can convert the ketone into a primary, secondary, or tertiary amine, introducing nitrogen-based functionality.

Wittig Reaction: The ketone can be converted into an alkene using a phosphonium (B103445) ylide, allowing for carbon-carbon bond formation and the introduction of diverse substituents. clockss.org

Grignard/Organolithium Addition: Reaction with organometallic reagents can introduce new alkyl or aryl groups at the C4 position, creating tertiary alcohols.

These transformations yield highly substituted cyclohexane rings, which are important motifs in medicinal chemistry and materials science.

Integration into Combinatorial Synthesis and Library Generation

Combinatorial chemistry is a powerful strategy for rapidly generating large collections of related compounds, known as libraries, for high-throughput screening in drug discovery. nih.gov The structure of this compound is exceptionally well-suited for use as a central scaffold in the generation of such libraries. nih.govresearchgate.net

A scaffold-based library can be designed with multiple points of diversity. For this molecule, three distinct points of diversity are readily apparent:

Aryl Diversity (R1): The synthesis can be varied by replacing the p-tolyl group with a wide range of other aryl or heteroaryl groups.

Ketone Derivatization (R2): The ketone at C4 can be reacted with a library of aldehydes (in Wittig or aldol (B89426) reactions) or amines (in reductive aminations) to introduce a second layer of diversity.

Nitrile Transformation (R3): The nitrile group can be hydrolyzed to a carboxylic acid and coupled with a library of amines, or reduced to an aminomethyl group and acylated, adding a third diversity point.

This three-pronged approach allows for the exponential generation of a vast number of unique compounds from a single, reliable core structure. The solid-phase synthesis approach, where the scaffold is attached to a polymer bead, is particularly amenable to this type of library generation, simplifying purification at each step. nih.gov

Exploration of Structural Analogues as Potential Precursors for Functional Materials

The rigid, well-defined structure of the cyclohexane ring combined with the electronic properties of the tolyl group makes structural analogues of this compound interesting candidates for materials science applications, particularly in the field of liquid crystals. nih.gov Liquid crystal molecules often consist of a rigid core (mesogen) that promotes anisotropic self-assembly. tcichemicals.commdpi.com

Compounds containing cyclohexane and phenyl rings are common components in liquid crystal mixtures. google.comgoogle.com The cyclohexane ring provides a rigid, non-planar element, while the tolyl group contributes to the polarizability and intermolecular interactions necessary for forming mesophases. nih.gov By modifying the core structure—for example, by creating derivatives where the ketone is replaced or the nitrile is converted to other polar groups—researchers can fine-tune properties like dielectric anisotropy, viscosity, and the temperature range of the liquid crystalline phase. google.com

For instance, analogues based on the trans-4-alkyl-(4'-cyanophenyl)-cyclohexane scaffold are well-known components of nematic liquid crystal displays. google.com While this compound itself is not a liquid crystal, its structural motifs are highly relevant, and its derivatives could be systematically synthesized to explore structure-property relationships in the search for new functional materials.

Development of Novel Synthetic Methodologies Using this compound as a Model Substrate

When developing new synthetic reactions, chemists often require robust "model substrates" to test the scope, efficiency, and selectivity of their new methods. sigmaaldrich.com A good model substrate should contain multiple, distinct functional groups that could potentially interfere with the desired reaction, thereby providing a stringent test of the new methodology.

This compound is an excellent candidate for such a role due to its combination of:

An enolizable ketone

A stable nitrile group

An aromatic ring with potential sites for C-H activation

Multiple stereocenters

A new catalytic system designed for, say, the selective reduction of a ketone could be tested on this molecule. A successful outcome would demonstrate that the catalyst is chemoselective, leaving the nitrile and the aromatic ring untouched. Similarly, a new C-H arylation reaction could be tested for its ability to functionalize the tolyl group without reacting with the acidic protons alpha to the ketone or nitrile. sigmaaldrich.com The use of complex starting materials is crucial for demonstrating the utility and functional group tolerance of a new reaction. mdpi.com

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Malononitrile |

| Cyanoacetamide |

| Hydrazine |

| Guanidine |

| Hydroxylamine (B1172632) |

| Sodium borohydride |

Future Research Directions and Unexplored Avenues

Development of Asymmetric Synthetic Routes to Chiral Analogues

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. While the parent compound is achiral, the cyclohexanone (B45756) framework allows for the introduction of stereocenters. Future work should focus on developing asymmetric routes to chiral analogues of 4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile.

A key strategy involves the use of chiral catalysts to control the stereochemical outcome of reactions. researchgate.net This can include chiral phosphoric acids, which have proven effective in the atroposelective synthesis of N-aryl 1,2,4-triazoles, or chiral phosphine (B1218219) ligands for asymmetric catalysis. nih.govrsc.org Research could explore the asymmetric reduction of the ketone or the addition of nucleophiles to the carbonyl group using chiral catalysts to generate optically active alcohols. Furthermore, developing methods for the asymmetric synthesis of fully substituted cyclohexane (B81311) derivatives, potentially creating up to five contiguous stereocenters, represents a significant but rewarding challenge. nih.gov

Table 1: Potential Chiral Catalysts for Asymmetric Synthesis

| Catalyst Class | Example Catalyst | Potential Transformation |

| Chiral Phosphoric Acids | (R)-TRIP, (R)-TCYP | Asymmetric cyclodehydration, reduction |

| Chiral Phosphines | DIOP analogues | Asymmetric reduction, allylation |

| Chiral Diamines | (R,R)-1,2-diphenylethylenediamine | Asymmetric Michael addition |

| Cinchona Alkaloids | Quinine-derived squaramide | Asymmetric Michael addition |

These approaches could yield novel chiral building blocks with potential applications in drug discovery, where specific stereoisomers often exhibit desired biological activity while others may be inactive or even detrimental. nih.gov

Investigation of Organocatalytic Transformations

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a powerful alternative to traditional metal-based catalysis. beilstein-journals.org It has been successfully applied to a wide range of transformations, including the synthesis of complex molecules with high selectivity. Future investigations should systematically explore the application of various organocatalytic activation modes to the this compound scaffold.

This includes enamine/iminium activation for reactions at the α-position to the ketone, and hydrogen-bond-based catalysis for activating the carbonyl or nitrile group. nih.govbeilstein-journals.org For example, primary amine catalysts can react with the ketone to form an enamine, facilitating asymmetric Michael additions to electrophiles like nitroalkenes. mdpi.com This strategy could introduce diverse functional groups at the C2 or C6 position of the cyclohexane ring. Dynamic kinetic asymmetric transformations (DyKAT) could also be employed, converting racemic starting materials into single diastereomers with high enantioselectivity. researchgate.net

Green Chemistry Innovations for Sustainable Production

Adopting green chemistry principles is essential for developing environmentally benign and economically viable chemical processes. unibo.it Future research should focus on making the synthesis of this compound and its derivatives more sustainable.

Key areas for innovation include:

Solvent Selection: Replacing hazardous organic solvents like dichloromethane (B109758) with greener alternatives such as 2-MeTHF, anisole, or even water where possible. unibo.it

Catalyst Choice: Prioritizing organocatalysts or biocatalysts over heavy metal catalysts to reduce toxicity and waste.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, such as cascade reactions that form multiple bonds in a single pot. nih.gov

Alternative Energy Sources: Exploring the use of microwave assistance or mechanochemical activation (ball-milling) to reduce reaction times and energy consumption. beilstein-journals.org

Renewable Feedstocks: Investigating the potential to derive starting materials from renewable biomass sources.

The synthesis of nanoparticles using plant extracts exemplifies a green approach that avoids toxic solvents and could inspire novel catalytic systems. ejcmpr.com

Exploration of Solid-Phase Synthesis Applications

Solid-phase synthesis (SPS) is a powerful technique for the rapid generation of compound libraries for high-throughput screening in drug discovery. mdpi.com This methodology, which involves attaching a starting material to an insoluble polymer support, simplifies purification by allowing excess reagents and byproducts to be washed away.

Future research should adapt the chemistry of this compound to a solid-phase format. The compound could be immobilized on a resin, such as a 2-chlorotrityl chloride resin, via a suitable linker. Once attached, the cyclohexanone ring can be subjected to a series of chemical modifications. This approach would enable the efficient, parallel synthesis of a diverse library of analogues with variations at different positions of the ring. chimia.chrsc.org The final products can then be cleaved from the resin for biological evaluation. nih.gov The development of traceless linkers or safety-catch linkers could further enhance the utility of this approach. mdpi.com

Advanced Spectroscopic Characterization Techniques for In Situ Monitoring

Understanding reaction mechanisms and kinetics is crucial for process optimization and control. Advanced spectroscopic techniques that allow for in situ monitoring can provide real-time data on the concentration of reactants, intermediates, and products without disrupting the reaction. nih.gov

Future studies should employ techniques like in situ Fourier-transform infrared (FTIR) and Raman spectroscopy to monitor the synthesis of this compound. rsc.orgmdpi.com The distinct vibrational frequencies of the nitrile (C≡N) and carbonyl (C=O) groups make them excellent spectroscopic handles. Time-resolved infrared (TRIR) spectroscopy could be particularly useful for studying the dynamics of photochemical or electrochemically-driven reactions, allowing for the tracking of transient intermediates. acs.org This data can be used to build detailed kinetic profiles, identify reaction bottlenecks, and elucidate complex reaction mechanisms. rsc.org

Expansion of Computational Studies to Reaction Dynamics and Machine Learning Applications

Computational chemistry is an indispensable tool for understanding and predicting chemical reactivity. mdpi.com While initial studies might focus on the static properties of stationary points on the potential energy surface, future work should delve into reaction dynamics. nih.govsmu.edu The United Reaction Valley Approach (URVA) can be used to analyze the entire reaction path, revealing the sequence of bond-breaking and -forming events and identifying the electronic factors that control the reaction. nih.govrsc.orgresearchgate.net